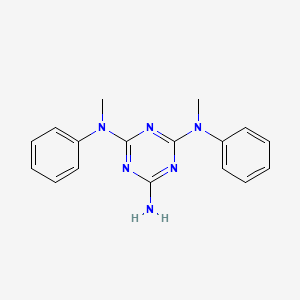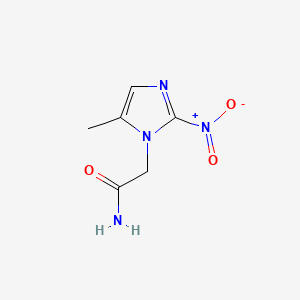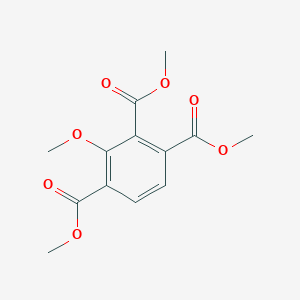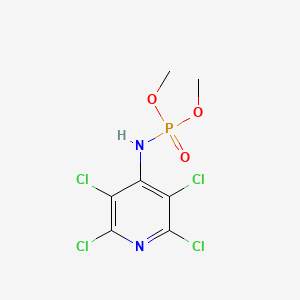
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoramidic acid group attached to a tetrachloropyridyl ring, with dimethyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester typically involves the reaction of 2,3,5,6-tetrachloropyridine with appropriate phosphoramidic acid derivatives under controlled conditions. One common method includes the use of dimethyl phosphoramidate as a reagent, which reacts with the tetrachloropyridine in the presence of a base to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while nucleophilic substitution can produce various substituted pyridyl compounds .
Scientific Research Applications
Phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphoramidic acid, (2,3,5,6-tetrachloro-4-pyridyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The tetrachloropyridyl ring and phosphoramidic acid group play crucial roles in these interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloro-4-pyridyl sulfone: Similar in structure but contains a sulfone group instead of a phosphoramidic acid group.
2,3,5,6-Tetrachloro-4-pyridyl vinyl sulfone: Contains a vinyl sulfone group, leading to different reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Properties
CAS No. |
24261-63-0 |
|---|---|
Molecular Formula |
C7H7Cl4N2O3P |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-N-dimethoxyphosphorylpyridin-4-amine |
InChI |
InChI=1S/C7H7Cl4N2O3P/c1-15-17(14,16-2)13-5-3(8)6(10)12-7(11)4(5)9/h1-2H3,(H,12,13,14) |
InChI Key |
OICDBZWBENKTFT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




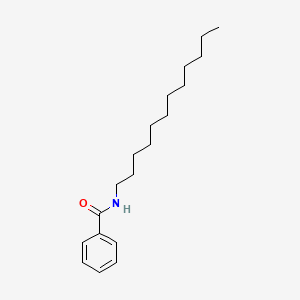
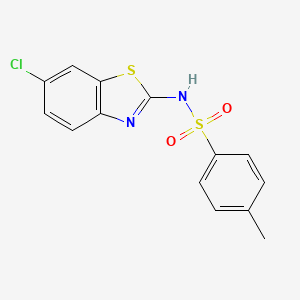
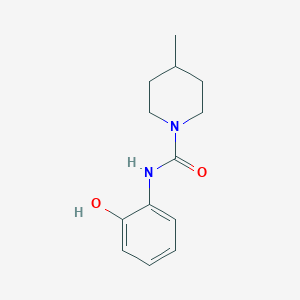
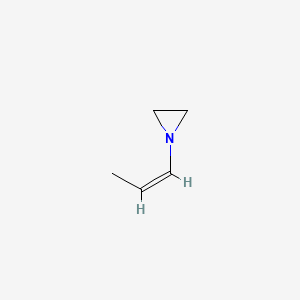
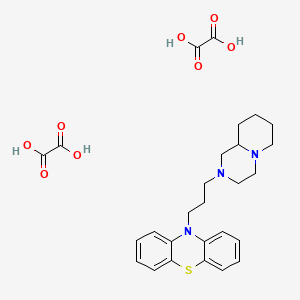

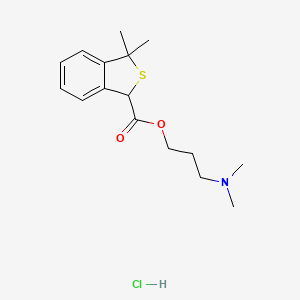

![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
